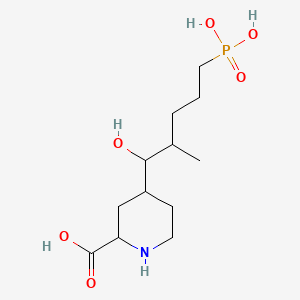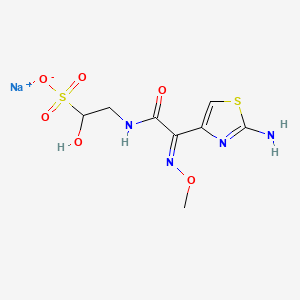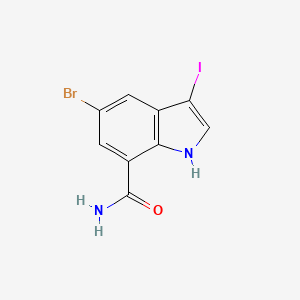
5-bromo-3-iodo-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-iodo-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-1H-indole-7-carboxamide typically involves multi-step reactions starting from commercially available indole derivatives. One common method involves the bromination and iodination of indole followed by the introduction of the carboxamide group. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Iodination can be carried out using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent. The carboxamide group can be introduced through a reaction with an amine or ammonia in the presence of a coupling agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-iodo-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents for halogen substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl or heteroaryl compounds .
Applications De Recherche Scientifique
5-bromo-3-iodo-1H-indole-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 5-bromo-3-iodo-1H-indole-7-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors and enzymes, potentially leading to modulation of their activity. The bromine and iodine substitutions may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-1H-indole-3-carboxamide
- 3-iodo-1H-indole-5-carboxamide
- 5-bromo-3-iodo-1H-indole-2-carboxamide
Uniqueness
5-bromo-3-iodo-1H-indole-7-carboxamide is unique due to the specific positions of the bromine and iodine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern may offer advantages in terms of selectivity and potency in various applications .
Propriétés
Numéro CAS |
860626-08-0 |
|---|---|
Formule moléculaire |
C9H6BrIN2O |
Poids moléculaire |
364.96 g/mol |
Nom IUPAC |
5-bromo-3-iodo-1H-indole-7-carboxamide |
InChI |
InChI=1S/C9H6BrIN2O/c10-4-1-5-7(11)3-13-8(5)6(2-4)9(12)14/h1-3,13H,(H2,12,14) |
Clé InChI |
DMAHFNMGHBDLDA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CN2)I)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


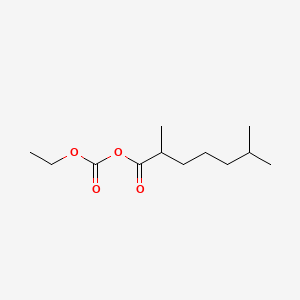
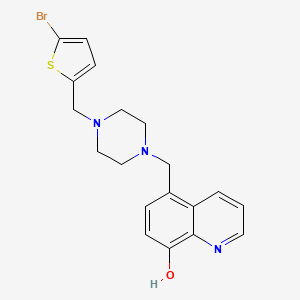
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
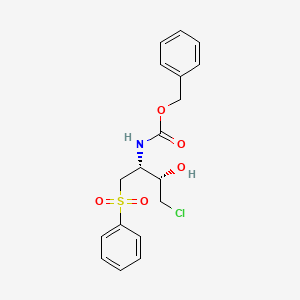
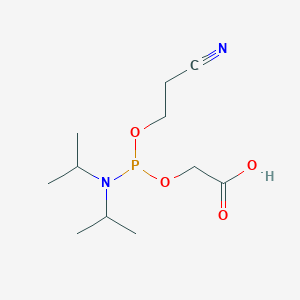
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
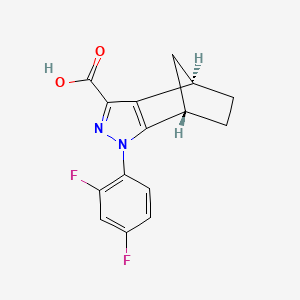
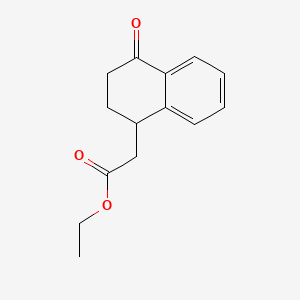
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)

